N2-(4-fluorophenyl)-N4-phenyl-N6-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ASP2905 involves multiple steps, starting with the preparation of the core triazine structure. The key steps include:
Formation of the triazine ring: This is typically achieved through the reaction of cyanuric chloride with appropriate amines under controlled conditions.
Substitution reactions: The introduction of the 4-fluorophenyl, phenyl, and pyrimidin-2-ylmethyl groups is carried out through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of ASP2905 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other analytical techniques ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ASP2905 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazine ring and the pyrimidin-2-ylmethyl group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution reactions: Common reagents include amines and halides, with reactions typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted derivatives of ASP2905, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
ASP2905 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the inhibition of potassium channels.
Biology: Investigated for its effects on neurotransmitter release and neuronal activity.
Medicine: Potential therapeutic agent for treating ADHD and other neurological disorders.
Industry: Utilized in the development of new drugs targeting potassium channels .
Mechanism of Action
ASP2905 exerts its effects by selectively inhibiting the potassium voltage-gated channel subfamily H member 3 (KCNH3). This inhibition leads to an increase in the efflux of neurotransmitters such as dopamine and acetylcholine in the medial prefrontal cortex, which are closely associated with attention and cognitive function . The compound’s ability to cross the blood-brain barrier enhances its efficacy in modulating brain activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of ASP2905
ASP2905 stands out due to its high selectivity and potency in inhibiting the potassium voltage-gated channel subfamily H member 3. Its ability to cross the blood-brain barrier and its efficacy in improving cognitive function make it a promising candidate for treating ADHD and other cognitive disorders .
Properties
IUPAC Name |
2-N-(4-fluorophenyl)-4-N-phenyl-6-N-(pyrimidin-2-ylmethyl)-1,3,5-triazine-2,4,6-triamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN8/c21-14-7-9-16(10-8-14)26-20-28-18(24-13-17-22-11-4-12-23-17)27-19(29-20)25-15-5-2-1-3-6-15/h1-12H,13H2,(H3,24,25,26,27,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYUZVKHUKMAIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NCC3=NC=CC=N3)NC4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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